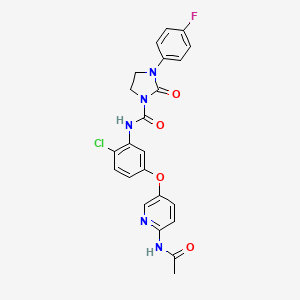
N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and finally, the formation of the target compound. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while substitution could result in a compound with a different functional group.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide may be studied for its potential biological activity. Researchers might investigate its interactions with biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-chlorophenyl)-2-oxoimidazolidine-1-carboxamide
- N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-methylphenyl)-2-oxoimidazolidine-1-carboxamide
Uniqueness
N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide stands out due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
属性
分子式 |
C23H19ClFN5O4 |
|---|---|
分子量 |
483.9 g/mol |
IUPAC 名称 |
N-[5-(6-acetamidopyridin-3-yl)oxy-2-chlorophenyl]-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C23H19ClFN5O4/c1-14(31)27-21-9-7-18(13-26-21)34-17-6-8-19(24)20(12-17)28-22(32)30-11-10-29(23(30)33)16-4-2-15(25)3-5-16/h2-9,12-13H,10-11H2,1H3,(H,28,32)(H,26,27,31) |
InChI 键 |
VPEDWRDCWBDALZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC=C(C=C1)OC2=CC(=C(C=C2)Cl)NC(=O)N3CCN(C3=O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)


![2-Aminoimidazo[1,2-a]pyridin-6-ol](/img/structure/B12828623.png)
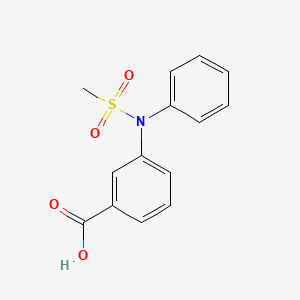
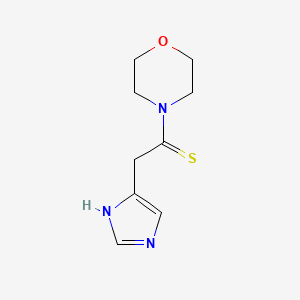
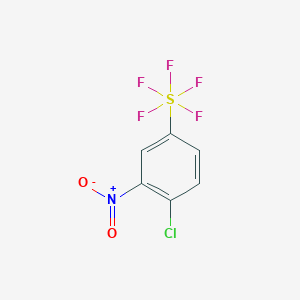
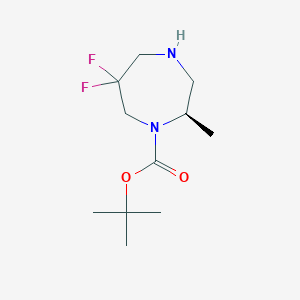
![2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12828658.png)

![6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12828663.png)

![5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828669.png)
